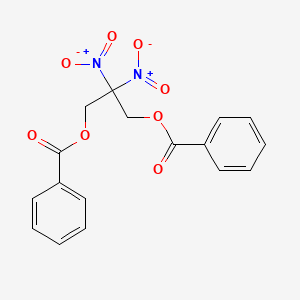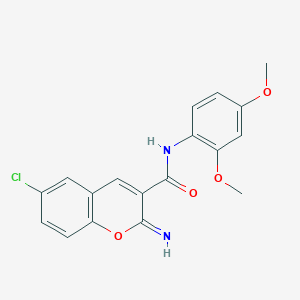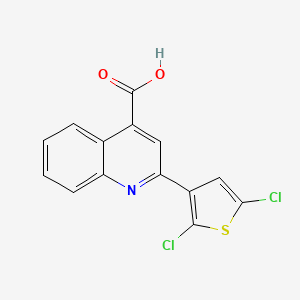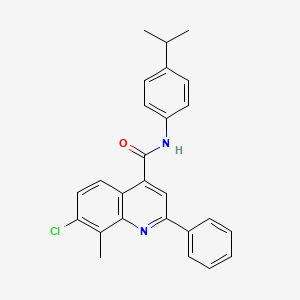
2,2-dinitro-1,3-propanediyl dibenzoate
説明
2,2-dinitro-1,3-propanediyl dibenzoate (DNDB) is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular weight of 400.3 g/mol. DNDB is known for its ability to generate nitric oxide (NO) in biological systems, which makes it a valuable tool for studying the role of NO in various physiological and pathological processes.
作用機序
2,2-dinitro-1,3-propanediyl dibenzoate releases NO through a process called photolysis. When exposed to light, this compound undergoes a chemical reaction that generates NO. The released NO then interacts with various biological molecules, such as proteins and enzymes, to produce its physiological effects.
Biochemical and Physiological Effects
The physiological effects of NO released by this compound depend on the specific biological system being studied. For example, in the cardiovascular system, NO released by this compound can cause vasodilation, which can lower blood pressure. In the nervous system, NO can act as a neurotransmitter, modulating synaptic transmission. In the immune system, NO can act as an antimicrobial agent, killing invading pathogens.
実験室実験の利点と制限
One advantage of using 2,2-dinitro-1,3-propanediyl dibenzoate as a NO donor is its high purity, which ensures that the NO released is not contaminated with other chemicals. Additionally, this compound can be easily synthesized in the lab, making it a cost-effective research tool.
One limitation of using this compound is its short half-life. Once this compound releases NO, the NO quickly reacts with other molecules, limiting its duration of action. This can make it difficult to study the long-term effects of NO on biological systems.
将来の方向性
There are many potential future directions for research using 2,2-dinitro-1,3-propanediyl dibenzoate. One area of interest is the role of NO in cancer. Some studies have suggested that NO can have both anti-tumor and pro-tumor effects, depending on the specific type of cancer and the stage of the disease. Further research using this compound as a NO donor could help elucidate the role of NO in cancer and potentially lead to new treatments.
Another potential area of research is the use of this compound in drug delivery. Because this compound can release NO in a controlled manner, it could be used to target specific tissues or cells in the body. This could potentially lead to more effective and targeted drug therapies.
Conclusion
This compound is a valuable tool for studying the role of nitric oxide in biological systems. Its ability to release NO in a controlled manner has led to numerous scientific applications and potential future directions for research. While there are limitations to using this compound as a research tool, its high purity and cost-effectiveness make it a valuable asset to the scientific community.
科学的研究の応用
2,2-dinitro-1,3-propanediyl dibenzoate has been extensively used in scientific research as a NO donor. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. By releasing NO in biological systems, this compound can be used to study the role of NO in these processes.
特性
IUPAC Name |
(3-benzoyloxy-2,2-dinitropropyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c20-15(13-7-3-1-4-8-13)26-11-17(18(22)23,19(24)25)12-27-16(21)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMWYOVFDNNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(COC(=O)C2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylquinoline](/img/structure/B4682443.png)


![N-{[(2-bromophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4682451.png)
![3-cyclopentyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4682455.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4682470.png)
![7-bromo-5-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4682475.png)

![2-bromo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4682490.png)
![7,8-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4682502.png)

![2-{[(3-methylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4682518.png)
![N-[2-(cyclohexylthio)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4682519.png)